molecular formula C14H18O4 B8232004 tert-butyl 2-(3-formyl-2-methylphenoxy)acetate

tert-butyl 2-(3-formyl-2-methylphenoxy)acetate

Cat. No.: B8232004
M. Wt: 250.29 g/mol
InChI Key: ZXGQEZNIBUOWSJ-UHFFFAOYSA-N
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Description

tert-butyl 2-(3-formyl-2-methylphenoxy)acetate is an organic compound with a complex structure that includes a formyl group, a methyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-formyl-2-methylphenoxy)acetate typically involves the esterification of (3-Formyl-2-methylphenoxy)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure ester.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-(3-formyl-2-methylphenoxy)acetate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products

    Oxidation: (3-Formyl-2-methylphenoxy)acetic acid

    Reduction: (3-Hydroxymethyl-2-methylphenoxy)acetic acid tert-butyl ester

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

tert-butyl 2-(3-formyl-2-methylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studies involving esterification and nucleophilic substitution reactions.

    Biology: Potential applications in the development of biologically active compounds. Its derivatives may exhibit interesting biological activities.

    Medicine: Research into its potential use in drug development, particularly in the synthesis of ester-based prodrugs.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-formyl-2-methylphenoxy)acetate involves its reactivity towards various chemical reagents. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester
  • Pinacol boronic esters

Uniqueness

tert-butyl 2-(3-formyl-2-methylphenoxy)acetate is unique due to its combination of functional groups, which provide a wide range of reactivity. The presence of both a formyl group and a tert-butyl ester allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 2-(3-formyl-2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-10-11(8-15)6-5-7-12(10)17-9-13(16)18-14(2,3)4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGQEZNIBUOWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCC(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Cc1c(CO)cccc1OCC(=O)OC(C)(C)C
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Synthesis routes and methods II

Procedure details

Oxalyl chloride (0.46 mL, 5.25 mmol) was added dropwise to a solution of dimethyl sulfoxide (0.88 mL, 12.50 mmol) dissolved in dichloromethane (40 mL). The mixture was cooled to −78° C. and allowed to stir for 1 hour. A solution of (3-hydroxymethyl-2-methylphenoxy)acetic acid tert-butyl ester (1.26, 5.00 mmol) in dichloromethane was cannulated into the reaction mixture and allowed to stir at −78° C. for an additional hour. Triethylamine (3.49 mL, 25 mmol) was added. The reaction mixture was allowed to warm to room temperature, poured into water, and the layers were separated. The aqueous layer was extracted twice with dichloromethane. The combined organic extracts were washed with 2N hydrochloric acid and saturated sodium bicarbonate, dried over anhydrous sodium sulfate, and concentrated in vacuo. Purification by silica gel chromatography, eluting with hexane/acetone, gave (3-formyl-2-methylphenoxy)acetic acid tert-butyl ester as a slightly yellow crystalline solid (1.07 g, 85.9%).
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0.46 mL
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reactant
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0.88 mL
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reactant
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(3-hydroxymethyl-2-methylphenoxy)acetic acid tert-butyl ester
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5 mmol
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3.49 mL
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40 mL
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Yield
85.9%

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